2-Bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

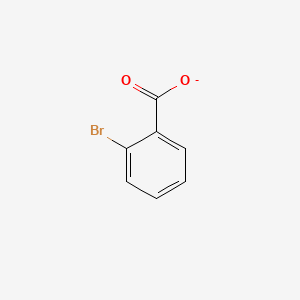

2-Bromobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrO2- and its molecular weight is 200.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Bromobenzoic acid is extensively used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a critical role in the development of anti-inflammatory and analgesic drugs. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) incorporates 2-bromobenzoate derivatives due to their unique reactivity and ability to form stable intermediates .

Case Study: Antimalarial Activity

Recent research has highlighted the potential of this compound derivatives in antimalarial drug development. A study demonstrated that certain synthesized pyridinone derivatives, which include this compound moieties, exhibited significant inhibition of heme polymerization, a crucial process in malaria pathology. The molecular docking studies indicated effective interactions with heme, suggesting a pathway for further drug development against malaria and possibly cancer .

Organic Synthesis

Versatile Reactivity

In organic chemistry, 2-bromobenzoic acid is utilized for synthesizing various chemical compounds including dyes and agrochemicals. Its bromine substituent enhances electrophilicity, making it a valuable building block for constructing complex organic molecules. This versatility is particularly beneficial in creating compounds with desired physical properties .

Material Science

Development of New Materials

This compound is employed in material science for producing novel polymers and coatings. Its incorporation into polymer matrices can enhance properties such as durability and resistance to environmental factors. Research indicates that polymers containing this compound exhibit improved mechanical properties and thermal stability compared to traditional materials .

Biochemical Research

Studying Enzyme Interactions

In biochemical studies, this compound serves as a tool for investigating enzyme interactions and metabolic pathways. Its derivatives are often used to explore the mechanisms of enzyme inhibition or activation, providing insights into biological processes that could lead to new therapeutic strategies .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrO2- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168613 |

Source

|

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-76-6 |

Source

|

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.